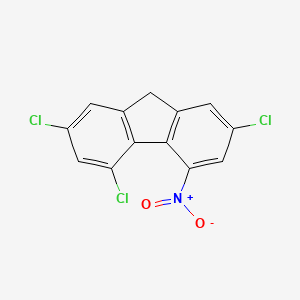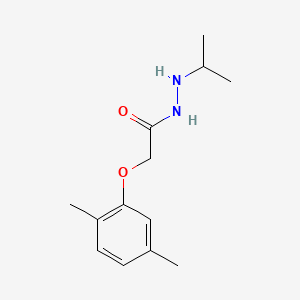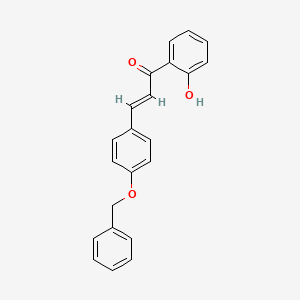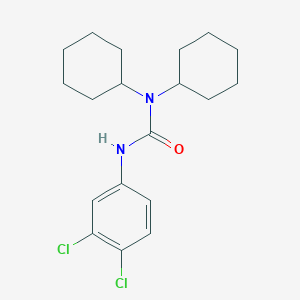
2,4,7-Trichloro-5-nitro-9h-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-Trichloro-5-nitro-9h-fluorene is a chemical compound with the molecular formula C13H6Cl3NO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three chlorine atoms and one nitro group attached to the fluorene core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-5-nitro-9h-fluorene typically involves the nitration of 2,4,7-trichlorofluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with optimized reaction conditions and equipment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trichloro-5-nitro-9h-fluorene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Reduction: The major product is 2,4,7-trichloro-5-amino-9h-fluorene.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Scientific Research Applications
2,4,7-Trichloro-5-nitro-9h-fluorene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,7-Trichloro-5-nitro-9h-fluorene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trinitro-9h-fluorene: Similar in structure but with three nitro groups instead of one.
2,4,7-Trichloro-9h-fluorene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2,4,7-Trichloro-5-nitro-9h-fluorene is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
91821-44-2 |
|---|---|
Molecular Formula |
C13H6Cl3NO2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,4,7-trichloro-5-nitro-9H-fluorene |
InChI |
InChI=1S/C13H6Cl3NO2/c14-8-2-6-1-7-3-9(15)5-11(17(18)19)13(7)12(6)10(16)4-8/h2-5H,1H2 |
InChI Key |
HRIWEKZSCSQFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])C3=C1C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)












![ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate](/img/structure/B11950901.png)
